1,3-Dioxolan-2-one, 4-[(4-ethenylphenoxy)methyl]-
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Overview
Description
1,3-Dioxolan-2-one, 4-[(4-ethenylphenoxy)methyl]- is a chemical compound with a unique structure that includes a dioxolane ring and an ethenylphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dioxolan-2-one, 4-[(4-ethenylphenoxy)methyl]- typically involves the reaction of 4-ethenylphenol with a suitable dioxolane precursor under specific conditions. One common method is the condensation reaction where 4-ethenylphenol reacts with 1,3-dioxolane-2-one in the presence of an acid catalyst. The reaction conditions often include controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters are crucial to achieve consistent quality and efficiency. The purification process may include distillation, crystallization, or chromatography to remove impurities and obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
1,3-Dioxolan-2-one, 4-[(4-ethenylphenoxy)methyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ethenyl group or the dioxolane ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in ethanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted dioxolane derivatives.
Scientific Research Applications
1,3-Dioxolan-2-one, 4-[(4-ethenylphenoxy)methyl]- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of polymers and resins with enhanced mechanical and thermal properties.
Mechanism of Action
The mechanism of action of 1,3-Dioxolan-2-one, 4-[(4-ethenylphenoxy)methyl]- involves its interaction with specific molecular targets. The ethenylphenoxy group can interact with enzymes or receptors, leading to modulation of biological pathways. The dioxolane ring may enhance the compound’s stability and facilitate its incorporation into larger molecular structures .
Comparison with Similar Compounds
Similar Compounds
4-Ethyl-1,3-Dioxolan-2-One: Similar structure but with an ethyl group instead of an ethenylphenoxy group.
4-Methyl-1,3-Dioxolan-2-One: Contains a methyl group instead of an ethenylphenoxy group.
1,3-Dioxolan-2-One: The parent compound without any substituents.
Uniqueness
1,3-Dioxolan-2-one, 4-[(4-ethenylphenoxy)methyl]- is unique due to the presence of the ethenylphenoxy group, which imparts distinct chemical and physical properties. This makes it more versatile in applications compared to its simpler analogs .
Properties
CAS No. |
1620487-10-6 |
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Molecular Formula |
C12H12O4 |
Molecular Weight |
220.22 g/mol |
IUPAC Name |
4-[(4-ethenylphenoxy)methyl]-1,3-dioxolan-2-one |
InChI |
InChI=1S/C12H12O4/c1-2-9-3-5-10(6-4-9)14-7-11-8-15-12(13)16-11/h2-6,11H,1,7-8H2 |
InChI Key |
JYOFNEPTFODJHY-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC=C(C=C1)OCC2COC(=O)O2 |
Origin of Product |
United States |
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